BaO3Z

Barium zirconate

CAS No.:

Cat. No.: VC13341374

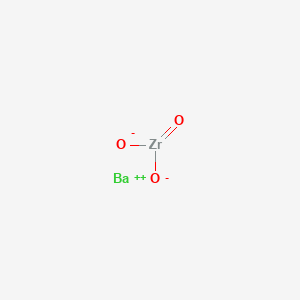

Molecular Formula: BaZrO3

BaO3Z

Molecular Weight: 276.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | BaZrO3 BaO3Z |

|---|---|

| Molecular Weight | 276.55 g/mol |

| IUPAC Name | barium(2+);dioxido(oxo)zirconium |

| Standard InChI | InChI=1S/Ba.3O.Zr/q+2;;2*-1; |

| Standard InChI Key | DQBAOWPVHRWLJC-UHFFFAOYSA-N |

| SMILES | [O-][Zr](=O)[O-].[Ba+2] |

| Canonical SMILES | [O-][Zr](=O)[O-].[Ba+2] |

Introduction

Chemical and Physical Properties of Barium Zirconate

Barium zirconate crystallizes in the cubic perovskite structure (space group ), with barium ions occupying the cube corners, zirconium at the body center, and oxygen at the face centers . This arrangement underpins its stability and functional properties.

Basic Physicochemical Characteristics

The material exhibits remarkable thermal and chemical resilience, as summarized in Table 1.

Table 1: Key properties of barium zirconate

| Property | Value |

|---|---|

| Melting point | 2500°C |

| Density | 5.52 g/cm³ |

| Solubility in water | Insoluble |

| Crystal system | Cubic perovskite |

| Color | Off-white |

| Thermal conductivity | Low (∼2 W/m·K at 25°C) |

Its insolubility in water and alkaline solutions, coupled with slight solubility in acidic media, makes it suitable for harsh environments . The high melting point and low thermal conductivity are advantageous for refractory applications.

Proton Conductivity and Defect Chemistry

Doped barium zirconate (e.g., Y³⁺-doped BaZrO₃) exhibits proton conductivity through the Grothuss mechanism, where protons hop between oxygen sites. Hydration studies reveal a two-step process: (1) water adsorption on oxygen vacancies and (2) proton dissociation into the lattice . The hydration enthalpy () ranges from -100 to -150 kJ/mol, depending on dopant concentration .

Synthesis Methods

Precipitation in Basic Media

A rapid synthesis route involves precipitating Ba²⁺ and Zr⁴⁺ ions in highly basic solutions (20 M NaOH) at 80°C for 15 minutes . This method yields spherical, submicron particles (200–500 nm) without requiring calcination. Key parameters include:

-

Precursor concentration: 1 M total (Ba + Zr)

-

Particle size control: Achieved by adjusting precursor dilution .

Solid-State Reaction

Traditional solid-state synthesis involves calcining BaCO₃ and ZrO₂ at 1200–1500°C . Challenges include incomplete reaction and particle agglomeration, necessitating multiple grinding steps.

Thermal Decomposition of Urea

Urea hydrolysis in aqueous solutions containing Ba²⁺ and Zr⁴⁺ produces amorphous precursors, which crystallize into BaZrO₃ upon calcination at 1200°C . This method facilitates nanoparticle synthesis (<100 nm) but requires careful control of heating rates to avoid porosity .

Table 2: Comparison of synthesis methods

| Method | Temperature (°C) | Time | Particle Size | Crystallinity |

|---|---|---|---|---|

| Precipitation | 80 | 15 min | 200–500 nm | High |

| Solid-state reaction | 1200–1500 | 12–24 hr | 1–10 μm | Moderate |

| Urea decomposition | 1200 | 2 hr | <100 nm | High |

Applications in Advanced Technologies

Protonic Ceramic Fuel Cells (PCFCs)

Yttrium-doped BaZrO₃ (BZY) serves as an electrolyte in PCFCs, achieving proton conductivities of 10⁻³–10⁻² S/cm at 600°C . Compared to oxide-ion conductors, BZY-based cells operate at lower temperatures (400–650°C), reducing degradation and enabling hydrocarbon fuel compatibility .

Hydrogen Sensors and Pumps

BaZrO₃ membranes selectively transport protons, enabling hydrogen purification and isotope separation. Recent designs achieve 99.9% H₂ purity at 500°C with minimal degradation over 1000 hours .

High-Temperature Catalysis

Barium zirconate nanoparticles (<50 nm) act as supports for methane reforming catalysts, enhancing stability at 800°C . The material’s low carbon deposition rate (<2% after 100 hr) outperforms conventional alumina supports .

Recent Research Advancements

Dopant Engineering

Co-doping with Y³⁺ and Yb³⁺ improves sinterability and conductivity. For example, BaZr₀.₈Y₀.₁Yb₀.₁O₃ exhibits 30% higher conductivity than singly doped variants .

Nanostructured Materials

Nanoparticles synthesized via urea decomposition show enhanced catalytic activity. BaZrO₃ nanoparticles (20–30 nm) achieve 98% conversion in CO oxidation at 300°C, compared to 80% for micron-sized particles .

Challenges and Future Directions

Sintering Difficulties

High sintering temperatures (>1500°C) lead to barium evaporation and stoichiometric deviations. Advanced techniques like spark plasma sintering (SPS) are being explored to densify materials at lower temperatures .

Stability in CO₂ Environments

BaZrO₃ reacts with CO₂ at >600°C, forming BaCO₃ and ZrO₂. Surface coatings (e.g., CeO₂ layers) are under investigation to mitigate this issue .

Scalable Synthesis

While lab-scale precipitation methods are efficient, scaling up remains challenging due to NaOH consumption (20 M). Researchers are exploring recyclable bases and continuous flow reactors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume